N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide
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Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its luminescent properties and potential use in organic light-emitting diodes (OLEDs).
Mechanism of Action
Target of Action
tuberculosis . Therefore, it’s plausible that N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide may also target M. tuberculosis.
Mode of Action
tuberculosis . This suggests that this compound might interact with its targets to inhibit their function, leading to its anti-tubercular activity.
Biochemical Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc . These pathways might be affected by the action of this compound.
Pharmacokinetics
Admet calculation showed favourable pharmacokinetic profile of synthesized benzothiazole derivatives . This suggests that this compound might also have a favourable pharmacokinetic profile.
Result of Action
tuberculosis . This suggests that this compound might also exhibit similar molecular and cellular effects.
Action Environment
The synthesis of benzothiazole derivatives has been achieved through various techniques including microwave irradiation , which suggests that the action of this compound might be influenced by environmental factors such as temperature and radiation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide typically involves the condensation of 2-aminobenzothiazole with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs high-throughput methods such as microwave-assisted synthesis or flow chemistry. These methods offer advantages in terms of reaction speed, yield, and scalability. For instance, microwave irradiation can significantly reduce reaction times while maintaining high yields .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2(pyridine-3-yl)formohydrazido acetamide
- N’-(1,3-benzothiazol-2-yl)-arylamides
- 2-aminobenzothiazole derivatives
Uniqueness
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide stands out due to its unique combination of benzothiazole and dimethoxybenzamide moieties, which confer distinct chemical and biological properties. Its dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-26-17-11-7-12-18(27-2)20(17)21(25)23-15-9-4-3-8-14(15)22-24-16-10-5-6-13-19(16)28-22/h3-13H,1-2H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGXSNDVUPEYLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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